molecular formula C16H21N3O2 B2650072 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide CAS No. 946336-67-0

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide

Cat. No. B2650072
CAS RN: 946336-67-0
M. Wt: 287.363
InChI Key: AQSBDLLLIRJBMV-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of this compound involves a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains a 2-ethylbutanamide group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 . Other specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Pyrimidine Analogs in Medicinal Chemistry

Pyrimidine analogs are recognized for their wide range of biological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. These compounds, bearing the pyrimidine heterocycle, are prevalent in many medicinal drugs. Research has highlighted the synthesis and biological activities of potential pyrimidine analogs, providing comprehensive insights into clinically approved pyrimidine-containing drugs and recent reports on their broad-spectrum activities. These activities include anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and antimicrobial activities, positioning pyrimidine analogs as attractive scaffolds for newer drug discovery (N. JeelanBasha, N. Goudgaon, 2021).

Hybrid Catalysts and Pyrimidine Derivatives

The use of hybrid catalysts in the synthesis of pyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively investigated. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. Various synthetic pathways employing diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been explored to develop substituted pyrimidine derivatives. This research underscores the applicability of pyrimidine scaffolds in developing lead molecules for drug development (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Anti-Cancer Potential of Pyrimidines

Pyrimidines have been extensively reported for their anticancer potential. The structural diversity of pyrimidines allows them to exert cell-killing effects through various mechanisms, indicating their ability to interact with diverse enzymes, targets, and receptors. This review of patent literature from 2009 onwards presents the structure of potent compounds, their IC50 values, models used for anticancer evaluation, and the involved enzymes/receptors/targets, highlighting the ongoing interest in pyrimidine-based anticancer agents (R. Kaur et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the retrieved data, similar compounds have been evaluated for their in vitro anti-HIV-1 activity. They bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-5-12(6-2)15(20)18-14-11(4)17-13-8-7-10(3)9-19(13)16(14)21/h7-9,12H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSBDLLLIRJBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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